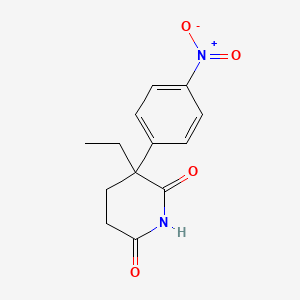

3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione

Description

Overview of 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione

This compound, systematically known as this compound and commonly referred to as nitroglutethimide or para-nitroglutethimide, represents a significant structural modification of the glutethimide pharmacophore. The compound features a piperidine ring system with dual carbonyl groups at positions 2 and 6, creating a glutarimide-like structure that serves as the foundation for its chemical and biological properties. The presence of an ethyl group and a para-nitrophenyl substituent at position 3 of the piperidine ring distinguishes this compound from other members of the glutethimide family and contributes to its unique reactivity profile.

The molecular architecture of this compound incorporates several key structural elements that influence its chemical behavior. The piperidine ring adopts a chair conformation in its most stable state, with the ethyl and nitrophenyl substituents occupying equatorial positions to minimize steric interactions. The nitro group attached to the para position of the phenyl ring introduces electron-withdrawing properties that significantly affect the compound's reactivity and potential biological activity. This electron-deficient aromatic system can participate in various chemical transformations and may contribute to specific binding interactions with biological targets.

The compound belongs to the broader category of piperidine derivatives, which are recognized for their diverse pharmacological properties and widespread applications in medicinal chemistry. The structural framework of this compound combines elements from both the glutethimide family of central nervous system depressants and nitroaromatic compounds known for their biological activity. This unique combination of structural features positions the compound as an interesting subject for chemical modification and biological evaluation.

Historical Context and Discovery

The development of this compound emerged from the broader research efforts focused on glutethimide derivatives during the mid-20th century pharmaceutical revolution. Glutethimide itself was developed by Ciba Specialty Chemicals in 1954 and received approval for medical use in the United States by the Food and Drug Administration in 1957. Initially marketed under the brand name Doriden, glutethimide was introduced as a safer alternative to barbiturates for treating insomnia, representing a significant advancement in sedative-hypnotic therapy.

The historical significance of glutethimide derivatives stems from their role in the evolution of central nervous system depressant medications. Following the successful introduction of glutethimide, pharmaceutical researchers began systematic modifications of the basic glutethimide structure to explore structure-activity relationships and develop compounds with improved therapeutic profiles. The introduction of nitro-substituted variants, including this compound, represented efforts to understand how electron-withdrawing groups might influence the biological activity and pharmacokinetic properties of glutethimide-based compounds.

Research into glutethimide derivatives gained momentum as scientists sought to address the limitations observed with the parent compound. While glutethimide was initially viewed as a safer alternative to barbiturates, subsequent clinical experience revealed that it possessed similar addiction potential and withdrawal symptoms. This recognition prompted extensive research into structural modifications that might retain therapeutic benefits while minimizing adverse effects, leading to the synthesis and evaluation of numerous glutethimide analogs, including nitro-substituted variants like this compound.

The compound's development also reflects the broader scientific interest in understanding how specific structural modifications influence biological activity. The incorporation of the para-nitrophenyl group represents a deliberate attempt to introduce electron-withdrawing functionality that could potentially alter the compound's interaction with biological targets and modify its pharmacological profile. This systematic approach to drug design exemplifies the methodical exploration of chemical space that characterized pharmaceutical research during the latter half of the twentieth century.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry extends beyond its potential therapeutic applications to encompass its role as a versatile synthetic intermediate and a model compound for studying structure-activity relationships. The compound's unique structural features make it an excellent candidate for exploring various chemical transformations, particularly those involving the nitro group, which can undergo reduction to generate amino derivatives or participate in other functional group manipulations. These chemical modifications enable the synthesis of diverse analogs that can be evaluated for different biological activities.

From a medicinal chemistry perspective, the compound serves as an important tool for understanding how structural modifications influence biological activity within the glutethimide framework. The presence of the electron-withdrawing nitro group significantly alters the electronic properties of the molecule compared to the parent glutethimide structure, potentially affecting its binding affinity for biological targets and its metabolic stability. This makes this compound valuable for structure-activity relationship studies aimed at optimizing therapeutic efficacy while minimizing unwanted effects.

The compound's potential applications in research extend to its use as a precursor for generating libraries of related compounds through systematic chemical modifications. The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or other derivatization reactions. This synthetic flexibility makes the compound particularly valuable for medicinal chemists seeking to explore the chemical space around the glutethimide pharmacophore and identify new lead compounds with improved properties.

Research investigations have demonstrated the compound's utility in studying enzyme interactions and metabolic pathways. The nitroaromatic structure provides opportunities to investigate how electron-withdrawing substituents influence drug metabolism and clearance mechanisms. Additionally, the compound serves as a model system for understanding how specific structural features contribute to receptor binding and selectivity, information that is crucial for rational drug design efforts within the central nervous system therapeutic area.

Scope and Objectives of the Research

Current research efforts focusing on this compound encompass multiple interconnected objectives aimed at comprehensively characterizing the compound's chemical and biological properties. The primary research scope includes detailed structural analysis using advanced spectroscopic and crystallographic techniques to establish definitive molecular conformations and intermolecular interactions. These structural studies provide essential information for understanding the compound's chemical reactivity and potential biological activity, forming the foundation for subsequent research investigations.

A significant component of the research agenda involves systematic exploration of the compound's synthetic chemistry and the development of efficient preparative methods. The current synthetic approach typically involves the reaction of 3-ethylpiperidine-2,6-dione with 4-nitrobenzaldehyde under controlled conditions, often utilizing acetonitrile as a solvent and either acidic or basic catalysis to facilitate the desired transformation. Research objectives include optimizing reaction conditions to maximize yield and purity while minimizing the formation of unwanted byproducts, as well as exploring alternative synthetic routes that might offer improved efficiency or selectivity.

The research scope extends to comprehensive characterization of the compound's chemical reactivity patterns, particularly those involving the nitro group and the piperidine ring system. Investigators are exploring various chemical transformations, including reduction reactions that convert the nitro group to an amino functionality, oxidation reactions that might affect the piperidine ring, and substitution reactions that could introduce additional functional groups. These studies aim to establish a comprehensive understanding of the compound's chemical behavior under different reaction conditions and identify potential pathways for generating structurally related analogs.

Biological evaluation represents another crucial aspect of the research objectives, focusing on the compound's potential interactions with various enzyme systems and biological targets. Research efforts include investigating the compound's ability to interact with central nervous system receptors, particularly those associated with the gamma-aminobutyric acid neurotransmitter system, as well as exploring its potential effects on enzyme systems involved in drug metabolism. These biological studies are designed to establish structure-activity relationships that could guide the development of improved therapeutic agents while advancing our understanding of how specific structural features influence biological activity.

| Research Parameter | Specific Objectives | Current Status | Expected Outcomes |

|---|---|---|---|

| Structural Analysis | Complete molecular characterization | Advanced spectroscopic analysis completed | Definitive structural confirmation |

| Synthetic Methodology | Optimized preparation protocols | Multiple synthetic routes explored | Efficient large-scale synthesis |

| Chemical Reactivity | Comprehensive reaction mapping | Preliminary studies conducted | Complete reactivity profile |

| Biological Evaluation | Target identification and validation | Initial screening performed | Structure-activity relationships |

| Analytical Methods | Robust detection and quantification | Method development in progress | Validated analytical procedures |

Properties

IUPAC Name |

3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-2-13(8-7-11(16)14-12(13)17)9-3-5-10(6-4-9)15(18)19/h3-6H,2,7-8H2,1H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPKYOHYUWTINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959393 | |

| Record name | 3-Ethyl-6-hydroxy-3-(4-nitrophenyl)-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38527-73-0 | |

| Record name | Nitroglutethimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38527-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroglutethimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038527730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-6-hydroxy-3-(4-nitrophenyl)-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROGLUTETHIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JJG4JG4I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis via Acrylonitrile and Methyl 4-Nitrophenyl Acetate

A foundational method involves the reaction of methyl 4-nitrophenyl acetate with acrylonitrile in the presence of potassium cyanide (KCN). The process begins with heating methyl 4-nitrophenyl acetate (5 g) and KCN (0.2 g) at 90°C, followed by acrylonitrile (1.25 g) addition. The mixture is maintained at 160°C for 3 hours, yielding a nitrile intermediate. Subsequent cyclization is achieved using a mixture of acetic acid and sulfuric acid (2:1 v/v) at 100°C for 3 hours.

Key Data:

-

Intermediate : 3-(4-Nitrophenyl)glutaronitrile

-

Reaction Conditions :

-

Temperature: 160°C (nitrile formation), 100°C (cyclization)

-

Catalysts: KCN (nitrile step), H₂SO₄ (cyclization)

-

This method, while straightforward, suffers from low overall yield due to competing side reactions during nitrile formation.

Bromo Precursor Amination

Two-Step Process via 3-Bromopiperidine-2,6-dione

A patented two-step approach (US20070155967A1) utilizes 3-bromopiperidine-2,6-dione as a key intermediate. In the first step, 3-bromopiperidine-2,6-dione (9.60 g) is reacted with 4-nitrobenzylamine (6.10 g) in tetrahydrofuran (THF) under reflux with triethylamine (14 mL) as a base. The reaction proceeds over 3 hours, followed by 2.5 hours of reflux. Purification via silica gel chromatography (chloroform/methanol, 10:1) yields 3-(4-nitrobenzylamino)piperidine-2,6-dione in 48% yield.

Key Data:

-

Intermediate : 3-(4-Nitrobenzylamino)piperidine-2,6-dione

-

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Reflux (~66°C)

-

Base: Triethylamine

-

This method significantly reduces synthesis steps compared to earlier routes, enhancing scalability for industrial applications.

Acid-Catalyzed Cyclization of Aminobenzylamine Derivatives

Orthoester-Mediated Cyclization

A modified route involves treating 3-(4-nitrobenzylamino)piperidine-2,6-dione with orthoacetic acid triethyl ester in acetic acid. The reaction mixture is stirred at 120°C for 2 hours, leading to cyclization and subsequent purification via flash chromatography (ethyl acetate/methanol, 2:1).

Key Data:

-

Reaction Conditions :

-

Solvent: Acetic acid

-

Temperature: 120°C

-

Catalyst: Orthoacetic acid triethyl ester

-

This method offers high yields but requires careful control of reaction conditions to avoid over-acetylation.

Comparative Analysis of Synthetic Routes

Efficiency and Yield

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The piperidine ring structure allows for potential binding to biological receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Piperidine-2,6-dione Derivatives

Key Observations :

- Aminoglutethimide’s amino group undergoes acetylation and hydroxylation, leading to metabolites with reduced activity .

- Pyridoglutethimide’s pyridyl group contributes to higher metabolic stability, with a plasma half-life of 16.4 hours in rabbits compared to aminoglutethimide’s shorter duration .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic and Metabolic Comparisons

Key Findings :

- The nitro group in the target compound may undergo reductive metabolism to form an amino analog, similar to aminoglutethimide. However, this pathway could introduce toxicity risks due to reactive intermediates .

- Pyridoglutethimide’s N-oxide metabolite retains partial activity, whereas aminoglutethimide’s hydroxylated metabolites are inactive .

Table 3: Inhibitory Activity Against Aromatase and Cancer Cells

Key Insights :

- The nitro-substituted compound’s activity remains underexplored, but structural analogs like pomalidomide derivatives show that substituent position (e.g., meta vs. para) significantly impacts potency .

- Pyridoglutethimide’s clinical studies revealed endocrine suppression but also electrolyte imbalances, highlighting the need for substituent optimization to minimize side effects .

Stereochemical Considerations

The enantiomers of this compound exhibit distinct binding properties. Similar enantioselectivity was observed in aminoglutethimide derivatives, where the cis-5-hydroxy metabolite was inactive .

Biological Activity

3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a piperidine ring substituted with an ethyl group and a nitrophenyl moiety, which is crucial for its biological activity. The compound's structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₄ |

| Molecular Weight | 262.26 g/mol |

| SMILES | CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N+[O-] |

| InChI | InChI=1S/C13H14N2O4/c1-2-13(8-7-11(16)14-12(13)17)9-3-5-10(6-4-9)15(18)19/h3-6H,2,7-8H2,1H3,(H,14,16,17) |

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance:

The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a comparative study, it was assessed against several bacterial strains:

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Notably, docking studies have revealed that it binds effectively to the active sites of various enzymes involved in cancer progression and microbial resistance.

Case Studies

- Anticancer Study : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 1 µM over a 48-hour exposure period. The study concluded that the compound induces apoptosis through the activation of caspase pathways.

- Antimicrobial Study : Another investigation focused on the antimicrobial efficacy against S. aureus and E. coli. The compound exhibited a dose-dependent inhibition of bacterial growth, highlighting its potential as a novel antibiotic agent.

Q & A

Q. What are the recommended synthetic routes for 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione, and how can reaction conditions be optimized for yield?

The synthesis of piperidine-2,6-dione derivatives typically involves cyclization reactions using precursors like substituted nitriles and acrylates. For example, analogous compounds (e.g., 3-ethyl-3-phenyl derivatives) are synthesized via condensation of phenylbutyric acid nitrile with methyl acrylate under acidic conditions (e.g., H₂SO₄), followed by hydrolysis and cyclization . Optimization may include:

- Temperature control : Elevated temperatures (80–100°C) enhance cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates.

- Catalysts : Acidic or basic catalysts (e.g., NaOH) can accelerate specific steps. Yield improvements (up to 60–75%) are achievable by iterative adjustments to stoichiometry and reaction time .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl and 4-nitrophenyl groups) and assess stereochemistry.

- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar (R)-Glutethimide .

- HPLC-MS : Confirm purity (>95%) and detect nitro-group degradation byproducts.

- Elemental analysis : Validate empirical formula (C₁₃H₁₃N₂O₅) .

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent influence the compound’s biological activity compared to other aryl groups (e.g., bromophenyl or fluorophenyl)?

The 4-nitrophenyl group enhances electron-withdrawing effects, potentially increasing binding affinity to targets like cereblon (CRBN) in proteolysis-targeting chimeras (PROTACs). Comparative studies on analogs show:

- Bioactivity trends : Nitro-substituted derivatives exhibit stronger inhibition of inflammatory cytokines (e.g., TNF-α) vs. halogenated analogs (e.g., 4-bromophenyl derivatives) .

- Metabolic stability : Nitro groups may reduce metabolic clearance compared to fluorine, as seen in pharmacokinetic studies of similar PROTAC precursors .

Q. What strategies resolve contradictions in reported bioactivity data for piperidine-2,6-dione derivatives?

Discrepancies often arise from substituent stereochemistry or assay conditions. Mitigation approaches include:

- Chiral resolution : Separate enantiomers via HPLC with chiral columns (e.g., for (R)- vs. (S)-Glutethimide analogs) to isolate active forms .

- Standardized assays : Use consistent cell lines (e.g., HEK293T for CRBN binding) and control for nitro-reductase activity, which may artificially inflate cytotoxicity .

Q. How can computational modeling predict the binding mode of this compound to therapeutic targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to:

- Identify key interactions : The nitro group may form hydrogen bonds with CRBN’s Thr 394 residue, mimicking thalidomide derivatives .

- Validate pharmacophores : Overlay with co-crystallized ligands (e.g., lenalidomide) to assess steric compatibility .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for optimizing this compound’s pharmacokinetic properties?

- Variation of substituents : Synthesize analogs with substituents at the 3-ethyl or 4-nitrophenyl positions (e.g., methyl, halogens).

- In vitro assays : Measure solubility (log P), plasma protein binding, and metabolic stability using liver microsomes.

- In vivo testing : Prioritize compounds with >50% oral bioavailability in rodent models .

Q. What are the best practices for evaluating the compound’s potential as a cereblon modulator in cancer therapy?

- Cellular assays : Measure degradation of CRBN substrates (e.g., IKZF1/3) in multiple myeloma cell lines (e.g., MM1.S).

- Transcriptomic profiling : RNA-seq to identify downstream pathways affected by nitro-substituted derivatives vs. established immunomodulatory drugs .

Data Interpretation and Validation

Q. How to address inconsistencies in crystallographic vs. spectroscopic data for this compound?

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.